4-Methoxy-2-(trifluoromethoxy)benzaldehyde
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Overview
Description
4-Methoxy-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3) at the 4th position and a trifluoromethoxy group (-OCF3) at the 2nd position . The aldehyde group (-CHO) is also attached to the benzene ring .Scientific Research Applications
Synthetic Chemistry and Material Science
Lignin Acidolysis and Model Compounds : Research has explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing mechanisms that could be relevant for understanding the reactivity and applications of structurally related compounds like 4-Methoxy-2-(trifluoromethoxy)benzaldehyde in synthesizing new materials or in lignin valorization processes (T. Yokoyama, 2015).
Degradation of Organic Pollutants : Studies on advanced oxidation processes (AOPs) for the degradation of acetaminophen highlighted mechanisms that might be similar to those involved in the degradation or transformation of compounds like 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, especially in environmental applications (Mohammad Qutob et al., 2022).
Catalytic Oxidation of Lignins : The catalytic oxidation of lignins into aromatic aldehydes is a significant process that shares similarities with potential reactions involving 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, offering insights into its applications in synthesizing valuable chemical intermediates (V. Tarabanko & N. Tarabanko, 2017).
Bioactive Markers and Pathophysiological Processes : The study of 4-hydroxynonenal as a bioactive marker has elucidated its role in various diseases, suggesting a broader context where structurally related compounds like 4-Methoxy-2-(trifluoromethoxy)benzaldehyde might have implications in biomedical research or as markers in disease pathology (N. Žarković, 2003).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUIWDQXZDLZIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590698 |
Source
|
Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |
CAS RN |
886503-52-2 |
Source
|
Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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